molecular formula C12H17N B13972735 2-Methyl-1-(prop-1-en-2-yl)-4,5,6,7-tetrahydro-1H-indole CAS No. 312322-67-1

2-Methyl-1-(prop-1-en-2-yl)-4,5,6,7-tetrahydro-1H-indole

Cat. No.: B13972735
CAS No.: 312322-67-1
M. Wt: 175.27 g/mol
InChI Key: OIWZXMGYKBLFMB-UHFFFAOYSA-N
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Description

1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylethenyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylethenyl)- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol can yield cyclic β-keto esters, which can then be treated with hydrazine hydrate to form the desired indole derivative .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of metal-catalyzed cyclization reactions. The use of microwave irradiation can also enhance reaction rates and yields, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, depending on the specific reaction conditions .

Scientific Research Applications

1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylethenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylethenyl)- involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. The presence of substituents like methyl and methylethenyl groups can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

  • 1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylethyl)-
  • 1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylpropyl)-
  • 1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylbutyl)-

Uniqueness: 1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylethenyl)- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

312322-67-1

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2-methyl-1-prop-1-en-2-yl-4,5,6,7-tetrahydroindole

InChI

InChI=1S/C12H17N/c1-9(2)13-10(3)8-11-6-4-5-7-12(11)13/h8H,1,4-7H2,2-3H3

InChI Key

OIWZXMGYKBLFMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1C(=C)C)CCCC2

Origin of Product

United States

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